6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in nature, particularly in green plants, fungi, and bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . The specific steps for synthesizing this compound may include:
Starting Materials: 4-chloro-2-hydroxyacetophenone and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid or other acid catalysts like trifluoroacetic acid (TFA) or Lewis acids such as AlCl3.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired coumarin derivative.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming increasingly common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use as an anticoagulant, anti-inflammatory, and antiviral agent.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes.
Mechanism of Action
The biological activity of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance:
Antimicrobial Activity: It can disrupt bacterial cell membranes and inhibit essential enzymes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A coumarin derivative with similar hydroxyl and methyl substitutions but lacking the chlorine atom.
6-chloro-4-hydroxycoumarin: Similar structure but with a hydroxyl group at the 4-position instead of the 7-position.
4-methyl-7-hydroxycoumarin: Similar to 7-hydroxy-4-methylcoumarin but with the methyl group at the 4-position.
Uniqueness
6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to the presence of both chlorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-chloro-7-hydroxy-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNRODDUVWGJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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